4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile
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Overview
Description
4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,1509,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex organic compound characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of functional groups such as the amino, methoxy, and nitrile groups. Key steps may include cyclization reactions, functional group transformations, and purification processes under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency. Reaction conditions would be meticulously controlled to ensure consistency and reproducibility on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a model for studying complex molecular architectures and reaction mechanisms. Its unique structure makes it a subject of interest in synthetic organic chemistry and materials science.
Biology
Biologically, the compound’s potential interactions with biomolecules are of interest. It may serve as a probe for studying enzyme functions or as a scaffold for designing bioactive molecules.
Medicine
In medicinal chemistry, the compound’s structural features could be exploited for drug design. Its potential pharmacological activities, such as enzyme inhibition or receptor binding, are areas of active research.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which 4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile
- This compound
Uniqueness
Compared to similar compounds, This compound stands out due to its specific combination of functional groups and hexacyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C28H27N5O3S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile |
InChI |
InChI=1S/C28H27N5O3S/c1-35-15-6-7-20(36-2)16(12-15)22-17(13-29)26-31-25(30)24-21-14-8-10-32(11-9-14)27(21)37-28(24)33(26)18-4-3-5-19(34)23(18)22/h6-7,12,14,22H,3-5,8-11H2,1-2H3,(H2,30,31) |
InChI Key |
AGLDTDSKIIMUAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C3N=C(C4=C(N3C5=C2C(=O)CCC5)SC6=C4C7CCN6CC7)N)C#N |
Origin of Product |
United States |
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